

Spectroscopic Profiling of N-(4-Chloro-2-butynyl)phthalimide: A Technical Guide

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Compound of Interest

Compound Name:	<i>N</i> -(4-Chloro-2-butynyl)phthalimide
CAS No.:	4819-69-6
Cat. No.:	B1593991

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of **N-(4-Chloro-2-butynyl)phthalimide**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with foundational spectroscopic principles to offer a robust understanding of this compound's structural features. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from analogous structures and established spectroscopic theory to present a reliable predictive profile.

Compound Identity and Structure

N-(4-Chloro-2-butynyl)phthalimide is a chemical intermediate with the molecular formula $C_{12}H_8ClNO_2$ and a molecular weight of 233.65 g/mol ^[1] Its identity is confirmed by CAS Registry Number 4819-69-6 ^{[1][2]} The molecule incorporates a phthalimide group linked via a nitrogen atom to a 4-chloro-2-butynyl chain. This unique combination of a planar aromatic imide and a reactive chloroalkyne tail makes it a valuable precursor in organic synthesis ^{[2][3]}

The structural features are key to understanding its spectroscopic signature. The phthalimide moiety provides a rigid aromatic framework with two carbonyl groups, while the butynyl chain

introduces an alkyne $C\equiv C$ triple bond and a terminal chloromethylene group.

Caption: Molecular structure of **N-(4-Chloro-2-butynyl)phthalimide**.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N-(4-Chloro-2-butynyl)phthalimide**. These predictions are derived from the analysis of its functional groups and comparison with data from structurally similar compounds.

1H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen environment in a molecule. For **N-(4-Chloro-2-butynyl)phthalimide**, we expect distinct signals corresponding to the aromatic protons of the phthalimide group and the aliphatic protons of the butynyl chain. The spectrum is predicted to be recorded in a deuterated solvent such as $CDCl_3$.

Table 1: Predicted 1H NMR Chemical Shifts

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.9	Multiplet	2H	Ha (ortho to C=O)	The carbonyl groups deshield these aromatic protons, shifting them downfield.
~7.7	Multiplet	2H	Hb (meta to C=O)	These aromatic protons are slightly less deshielded than the ortho protons.
~4.9	Triplet	2H	-N-CH ₂ -C \equiv	Protons adjacent to the nitrogen and the alkyne group. The triplet arises from weak coupling to the CH ₂ Cl protons across the triple bond.
~4.2	Triplet	2H	-C \equiv C-CH ₂ -Cl	Protons adjacent to the electron-withdrawing chlorine atom and the alkyne. The triplet is due to weak long-range coupling to the N-CH ₂ protons.

Causality Behind Predictions: The chemical shifts for the phthalimide protons are based on typical values for N-substituted phthalimides, which consistently show two multiplets in the aromatic region.[4][5] The downfield shift of the methylene group attached to the nitrogen is due to the inductive effect of the imide group. Similarly, the methylene group attached to the chlorine is shifted downfield due to the electronegativity of the halogen. The expected multiplicity is a triplet for both methylene groups due to four-bond (4J) coupling across the $C\equiv C$ triple bond, a phenomenon observed in similar acetylenic systems.

^{13}C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton of the molecule. The predicted ^{13}C NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, the alkyne carbons, and the aliphatic carbons of the side chain.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Chemical Shift (δ , ppm)	Assignment	Rationale
~167	Phthalimide C=O	Carbonyl carbons typically resonate at very low field.
~134	Aromatic C-H	Aromatic carbons in the phthalimide ring.
~132	Aromatic Quaternary C	Quaternary carbons of the phthalimide ring adjacent to the carbonyls.
~123	Aromatic C-H	Aromatic carbons in the phthalimide ring.
~80	-C \equiv C-CH ₂ Cl	The sp-hybridized carbon of the alkyne bonded to the chloromethylene group.
~75	-NCH ₂ -C \equiv C-	The sp-hybridized carbon of the alkyne bonded to the N-methylene group.
~40	-C \equiv C-CH ₂ Cl	Aliphatic carbon attached to the electron-withdrawing chlorine atom.
~28	-N-CH ₂ -C \equiv	Aliphatic carbon attached to the nitrogen of the phthalimide.

Causality Behind Predictions: The assignments are based on established chemical shift ranges for the functional groups present.[6] Phthalimide carbonyls are consistently found around 167-168 ppm.[5] The aromatic signals are predicted based on data for various N-substituted phthalimides.[4] The alkyne carbons are expected in the 70-85 ppm range. The chemical shifts of the aliphatic carbons are influenced by the adjacent heteroatoms (N and Cl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~3070	Weak-Medium	C-H (Aromatic)	Stretching
~2960	Weak	C-H (Aliphatic)	Stretching
~2250	Weak-Medium	C≡C (Alkyne)	Stretching
~1775	Strong	C=O (Imide)	Asymmetric Stretching
~1715	Strong	C=O (Imide)	Symmetric Stretching
~1610	Medium	C=C (Aromatic)	Stretching
~720	Strong	C-H (Aromatic)	Out-of-plane Bending
~650	Medium	C-Cl	Stretching

Causality Behind Predictions: The two strong carbonyl peaks are a hallmark of the phthalimide group, corresponding to the symmetric and asymmetric stretching modes of the coupled carbonyls.^[5] The weak to medium intensity peak around 2250 cm⁻¹ is characteristic of a C≡C triple bond stretch. The C-Cl stretch is expected in the fingerprint region. The aromatic C-H and C=C stretching vibrations are also anticipated in their usual regions. These predictions are consistent with data available for N-chlorophthalimide and other related structures.^{[7][8]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For **N-(4-Chloro-2-butynyl)phthalimide**, under electron ionization (EI), a clear molecular ion peak is expected.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

m/z	Proposed Fragment	Rationale
233/235	$[M]^+$ (Molecular Ion)	The molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
184	$[M - CH_2Cl]^+$	Loss of the chloromethyl radical.
160	$[C_8H_4O_2N]^+$	Phthalimide radical cation, a common and stable fragment.
147	$[C_8H_5NO_2]^+$	Phthalimide cation.
104	$[C_7H_4O]^+$	Fragment from the phthalimide ring.
76	$[C_6H_4]^+$	Benzene-like fragment from the phthalimide ring.

Causality Behind Predictions: The most predictable feature is the molecular ion peak $[M]^+$ at m/z 233, with a corresponding $[M+2]^+$ peak at m/z 235 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. A common fragmentation pathway for N-substituted phthalimides is the cleavage of the N-substituent bond, leading to a stable phthalimide radical cation at m/z 160. Further fragmentation of the butynyl chain and the phthalimide ring would lead to the other predicted ions.

Methodologies for Spectroscopic Analysis

To obtain experimental data for **N-(4-Chloro-2-butynyl)phthalimide**, standard spectroscopic techniques would be employed. The following outlines the general protocols.

Sample Preparation and NMR Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **N-(4-Chloro-2-butynyl)phthalimide** in ~0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a standard 5 mm NMR tube.

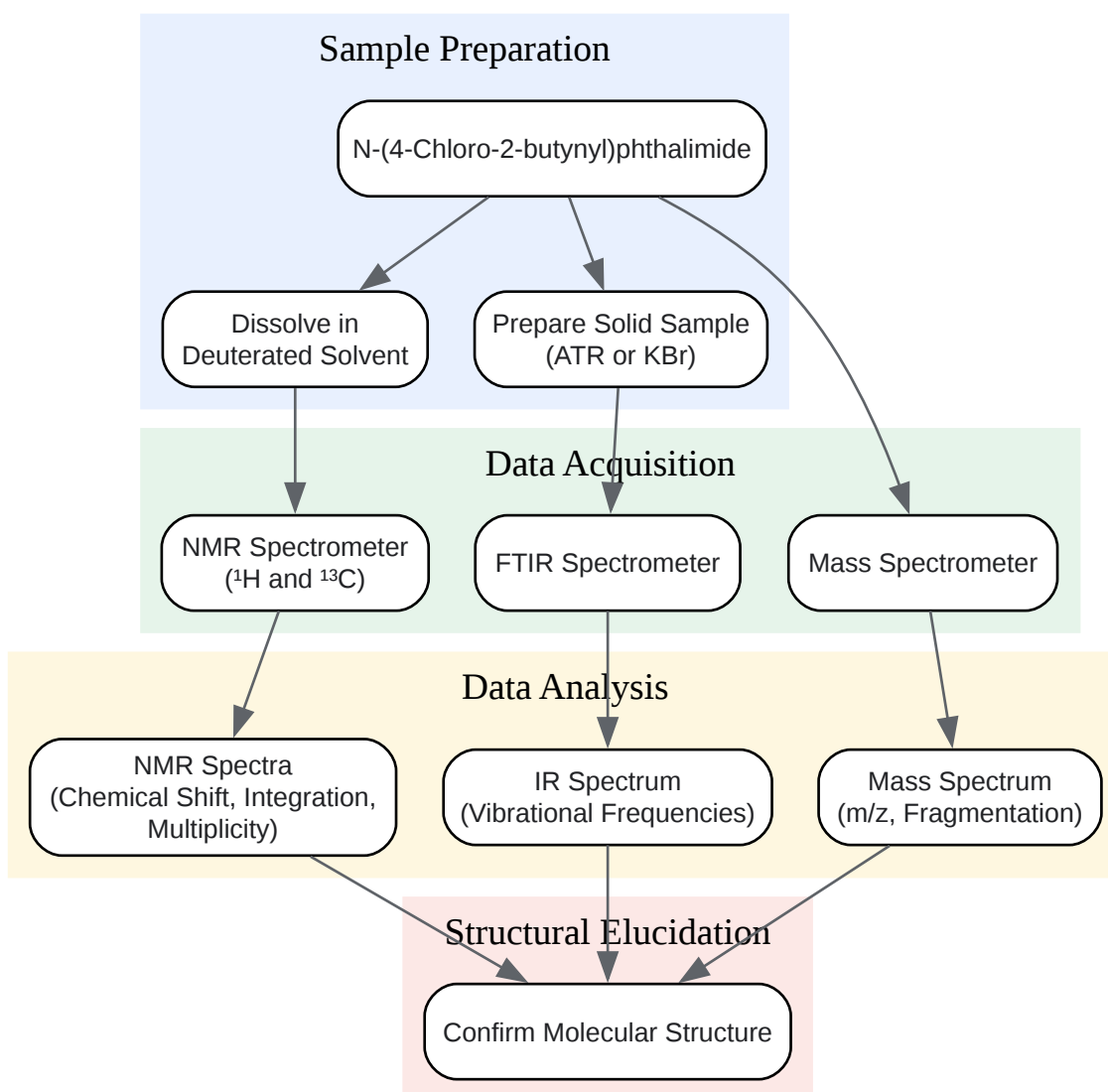
- ^1H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.
- KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition: Record the spectrum, typically from 4000 to 400 cm^{-1} , and perform a background subtraction.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a coupled gas or liquid chromatograph.
- Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).



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Caption: General workflow for the spectroscopic analysis of a small molecule.

Conclusion

This guide provides a detailed, predictive spectroscopic profile of **N-(4-Chloro-2-butyryl)phthalimide** based on fundamental principles and data from analogous compounds. The predicted ^1H NMR, ^{13}C NMR, IR, and MS data offer a valuable reference for researchers working with this compound, aiding in its identification, purity assessment, and further synthetic applications. Experimental verification of these predictions will provide a definitive characterization of this important chemical intermediate.

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